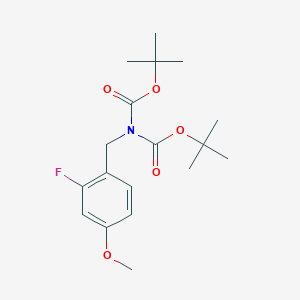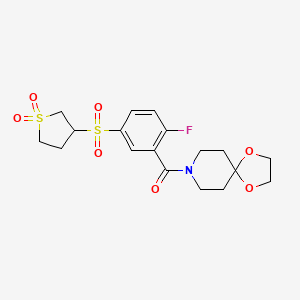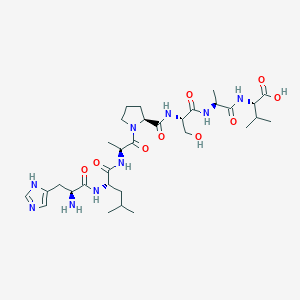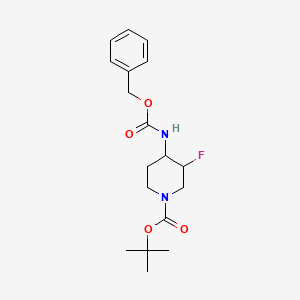
3-Oxo-3-phenylpropane-1,2-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-phenylpropane-1,2-diyl diacetate is an organic compound with the molecular formula C13H14O5 It is a diester derivative of 3-oxo-3-phenylpropanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenylpropane-1,2-diyl diacetate can be achieved through a chemoenzymatic methodology. One approach involves the use of immobilized lipase B from Candida antarctica on octyl agarose (CALB-OC) to hydrolyze triacetin regioselectively to 1,2-diacetin. The diglyceride product is then oxidized with pyridinium chlorochromate (PCC) to form the desired diester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the chemoenzymatic approach mentioned above could be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-phenylpropane-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions involving this compound.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various nucleophiles can be used to substitute the acetate groups, depending on the desired product.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Oxo-3-phenylpropane-1,2-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of value-added chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-phenylpropane-1,2-diyl diacetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of certain bacterial and fungal strains . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-phenylpropanenitrile: This compound is structurally similar and undergoes similar chemical reactions, such as Michael addition.
3,14-Diacetyloxymorphone: Another diacetate compound with different applications, primarily in the field of medicine.
Uniqueness
3-Oxo-3-phenylpropane-1,2-diyl diacetate is unique due to its specific structure and the range of reactions it can undergo
Propriétés
Numéro CAS |
920033-85-8 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(2-acetyloxy-3-oxo-3-phenylpropyl) acetate |
InChI |
InChI=1S/C13H14O5/c1-9(14)17-8-12(18-10(2)15)13(16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
Clé InChI |
LVPUCDHEKCWZMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C(=O)C1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)




![1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]](/img/structure/B12619004.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)


![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)
